2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid
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Overview
Description
2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid is an organic compound characterized by the presence of a cyclopropyl group attached to an acetic acid moiety, with a 4-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid typically involves the following steps:
Darzen Condensation Reaction: This reaction involves the condensation of alpha-halo-p-chlorophenylacetate with acetylcyclopropane in the presence of an alkaline medium to form a glycidic ester.
Basic Hydrolysis: The glycidic ester is then subjected to basic hydrolysis to yield the corresponding glycerate.
Decarboxylation: Finally, the glycerate undergoes decarboxylation under acidic conditions to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous operation or “one-pot” methods are often employed to streamline the process and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-cyclopropylacetic acid
- Cetirizine Related Compound A
Uniqueness
2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)cyclopropyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-9-3-1-8(2-4-9)11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOJLGOJCZJURD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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